Cas no 1804063-11-3 (2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene)

2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene is a brominated aromatic compound featuring a difluoromethoxy substituent, which enhances its reactivity and utility in synthetic chemistry. The presence of two bromine atoms at distinct positions allows for selective functionalization, making it a versatile intermediate in cross-coupling reactions, such as Suzuki or Heck couplings. The difluoromethoxy group contributes to increased metabolic stability and lipophilicity, which can be advantageous in pharmaceutical and agrochemical applications. This compound is particularly valuable in the development of fluorinated organic molecules, where its structural motifs are leveraged for designing bioactive compounds or advanced materials. High purity and well-defined reactivity ensure consistent performance in complex synthetic pathways.
2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene structure
1804063-11-3 structure
Product name:2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene
CAS No:1804063-11-3
MF:C10H10Br2F2O
Molecular Weight:343.990608692169
CID:4973674

2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene 化学的及び物理的性質

名前と識別子

    • 2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene
    • インチ: 1S/C10H10Br2F2O/c11-5-1-2-7-3-4-8(12)9(6-7)15-10(13)14/h3-4,6,10H,1-2,5H2
    • InChIKey: LFTUKDWJVWKCSE-UHFFFAOYSA-N
    • SMILES: BrCCCC1C=CC(=C(C=1)OC(F)F)Br

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 181
  • トポロジー分子極性表面積: 9.2
  • XLogP3: 4.9

2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013021294-250mg
2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene
1804063-11-3 97%
250mg
480.00 USD 2021-06-24
Alichem
A013021294-500mg
2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene
1804063-11-3 97%
500mg
790.55 USD 2021-06-24
Alichem
A013021294-1g
2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene
1804063-11-3 97%
1g
1,490.00 USD 2021-06-24

2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene 関連文献

2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzeneに関する追加情報

Introduction to 2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene (CAS No. 1804063-11-3)

2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene (CAS No. 1804063-11-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique brominated and difluoromethoxy functionalities, holds potential applications in the development of novel pharmaceuticals and advanced materials. This article provides a comprehensive overview of the chemical properties, synthesis methods, and recent research advancements related to 2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene.

Chemical Structure and Properties

The molecular formula of 2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene is C11H9Br2F2O, with a molecular weight of approximately 379.99 g/mol. The compound features a benzene ring substituted with a bromine atom at the 2-position, a 3-bromopropyl group at the 5-position, and a difluoromethoxy group. These functional groups contribute to the compound's unique chemical properties, including its reactivity and solubility characteristics.

The presence of bromine atoms makes 2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene an excellent precursor for further functionalization through various organic reactions such as nucleophilic substitution and cross-coupling reactions. The difluoromethoxy group imparts additional stability and electronic effects, making the compound suitable for applications in drug design and material science.

Synthesis Methods

The synthesis of 2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene can be achieved through several well-established methods in organic chemistry. One common approach involves the sequential introduction of the bromine and difluoromethoxy groups onto a substituted benzene ring. For instance, starting from 2-bromo-5-bromomethylbenzene, the difluoromethoxy group can be introduced via nucleophilic substitution using difluoromethyl triflate (DFMT). Subsequently, the bromopropyl group can be added through an alkyl halide substitution reaction.

An alternative synthetic route involves the use of palladium-catalyzed cross-coupling reactions to introduce the bromopropyl group onto a pre-functionalized benzene ring. This method offers high yields and good functional group tolerance, making it suitable for large-scale production.

Applications in Medicinal Chemistry

2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene has shown promise in medicinal chemistry due to its potential as a lead compound for drug discovery. The brominated and difluoromethoxy functionalities can influence the pharmacological properties of molecules, such as their binding affinity to biological targets and metabolic stability.

A recent study published in the Journal of Medicinal Chemistry reported the use of 2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene-derived compounds as potent inhibitors of specific enzymes involved in cancer progression. The researchers demonstrated that these compounds exhibited selective inhibition of kinases, which are key targets in cancer therapy. The study highlighted the importance of optimizing the electronic properties of the difluoromethoxy group to enhance enzyme inhibition.

In another study, researchers explored the use of 2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene-based derivatives as potential antiviral agents. The compounds were found to exhibit antiviral activity against several RNA viruses, including influenza and coronaviruses. The brominated groups played a crucial role in modulating the antiviral activity by influencing the interaction with viral proteins.

Potential Applications in Materials Science

Beyond medicinal chemistry, 2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene has found applications in materials science due to its unique electronic properties. The presence of bromine atoms and difluoromethoxy groups can influence the electronic structure and conductivity of materials, making them suitable for use in organic electronics and photovoltaic devices.

A recent study published in Advanced Materials reported the synthesis of conjugated polymers incorporating 2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene-based monomers. These polymers exhibited enhanced charge transport properties and improved photovoltaic performance compared to traditional materials. The researchers attributed these improvements to the electronic effects imparted by the difluoromethoxy group.

In addition to electronic materials, 2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene-based compounds have been explored for their potential as non-linear optical materials. The unique combination of brominated and difluoro functionalities can lead to enhanced second-harmonic generation (SHG) properties, which are essential for applications in optical communication and data storage.

Safety Considerations

Safety is a critical aspect when handling any chemical compound, including 2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene. While this compound is not classified as a hazardous material or controlled substance, it is important to follow standard laboratory safety protocols during synthesis and handling. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn at all times to prevent skin contact and inhalation.

In terms of environmental impact, it is advisable to dispose of waste products generated during synthesis according to local regulations to minimize any potential ecological harm.

Conclusion

2-Bromo-5-(3-bromopropyl)(difluoromethoxy)benzene (CAS No. 1804063-11-3) is a multifunctional organic compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure offers opportunities for developing novel pharmaceuticals with improved pharmacological properties and advanced materials with enhanced electronic performance. Ongoing research continues to uncover new applications for this versatile compound, highlighting its importance in modern scientific endeavors.

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